
Hexamethylenediisocyanate
Overview
Description
1,6-Hexamethylene diisocyanate is an organic compound with the formula (CH₂)₆(NCO)₂. It is a colorless liquid with a sharp, pungent odor. This compound is classified as a diisocyanate and is primarily used in the production of polyurethane products, including coatings, foams, and elastomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Hexamethylene diisocyanate is typically synthesized through the phosgenation of hexamethylene diamine. The reaction involves the following steps:
- Hexamethylene diamine reacts with phosgene to form hexamethylene diurethane.
- The hexamethylene diurethane is then thermally decomposed to produce 1,6-hexamethylene diisocyanate .
Industrial Production Methods
Industrial production of 1,6-hexamethylene diisocyanate often involves continuous processes to ensure high yield and purity. One such method includes the use of a scraper falling film evaporator, where the thermal cracking reaction occurs at temperatures between 220 to 245°C and pressures of 0.2-0.6 MPa . Another method involves heterocatalytic pyrolysis in a liquid phase, using a low-boiling solvent and a supported solid catalyst at temperatures of 180-250°C and pressures of 0.2-2 MPa .
Chemical Reactions Analysis
Hydrolysis Reactions
HDI reacts rapidly with water to form hexamethylene diamine (HDA) and polymeric ureas. The hydrolysis mechanism involves:
-
Carbamic acid formation :
-
Polyurea formation : Competing oligomerization yields water-insoluble agglomerates .
Kinetics :
Table 1: Hydrolysis Products and Conditions
Reactant | Product(s) | Conditions | Reference |
---|---|---|---|
H₂O | HDA, polyureas, CO₂ | 20°C, pH 7.4 | |
H₂O | Encapsulated HDI monomer | Basic/acidic conditions |
Polymerization
HDI undergoes thermal polymerization (>200°C) and solution polymerization (e.g., with polyols or amines):
-
With polyols : Produces polyurethanes via step-growth polymerization. Kinetic studies show activation energy () varies with polypropylene glycol (PPG) molecular weight .
Table 2: Polymerization Kinetics (PPG/HDI System)
PPG MW | (kJ/mol) | Frequency Factor (, s⁻¹) | Reference |
---|---|---|---|
400 | 58.3 | ||
2000 | 62.1 |
Reactions with Nucleophiles
HDI reacts exothermically with alcohols, amines, and thiols:
Key Data :
Protein and Biomolecule Conjugation
HDI reacts with glutathione (GSH) and airway proteins, forming adducts implicated in occupational asthma:
Mechanism :
-
HDI reacts with GSH’s thiol group.
-
Intermediate carbamates decompose, regenerating HDI or forming crosslinks .
Environmental and Atmospheric Reactions
-
Aqueous fate : Rapid hydrolysis dominates over biodegradation; HDA is biodegradable (half-life <10 days) .
Reaction Kinetics and Mechanisms
-
Kissinger-Ozawa analysis : Modified Kissinger equation accounts for temperature-dependent frequency factors .
-
Isothermal kinetics : Frequency factors peak at ~70% conversion (PPG/HDI system) .
Equation :
Where = heating rate, = peak temperature .
Key Research Findings
-
HDI’s hydrolysis is pH- and catalyst-sensitive, with HDA as a major product .
-
Protein adducts (e.g., albumin-HDI) may trigger immune responses in occupational asthma .
-
Oligomerization reduces HDI volatility but retains reactivity in coatings .
This synthesis integrates experimental kinetics, environmental fate, and biological interactions, providing a comprehensive overview of HDI’s reactivity. For further details, consult primary references .
Scientific Research Applications
Polymer Chemistry
Polyurethane Production
HDI is predominantly used as a polymerizing agent in the synthesis of polyurethane coatings, adhesives, and elastomers. Its high reactivity with polyols allows for the formation of durable and flexible materials suitable for various applications, including automotive coatings, furniture finishes, and insulation materials. The unique properties of HDI-based polyurethanes include excellent weather resistance, chemical resistance, and mechanical strength, making them ideal for both industrial and consumer products .
UV-Curable Coatings
Recent advancements have seen the incorporation of HDI in UV-curable coatings. These coatings are beneficial due to their rapid curing times and reduced volatile organic compound (VOC) emissions. For instance, HDI-based formulations have been explored for applications in electronics and optics due to their ability to form hard films that exhibit superior adhesion and durability .
Application | Description | Benefits |
---|---|---|
Polyurethane Coatings | Used in automotive and industrial coatings | High durability, chemical resistance |
Adhesives | Component in adhesives for various substrates | Strong bonding properties |
UV-Curable Coatings | Fast curing coatings for electronics | Low VOC emissions, quick application |
Medical Applications
Biocompatibility Studies
HDI has been investigated for its potential use in medical applications, particularly in biocompatible materials. Research has focused on modifying chitosan with HDI derivatives to create photo-curable gels that can be used for drug delivery systems or wound healing applications. These gels can immobilize drugs effectively while maintaining biocompatibility .
Case Study: Wound Healing
A study demonstrated the effectiveness of UV-curable chitosan derivatives modified with HDI in promoting wound healing. The formulation showed promising results in enhancing protein immobilization and exhibited anti-adhesive properties, indicating potential for clinical applications .
Occupational Health and Exposure Assessment
Health Risks and Biomarkers
HDI is recognized as a significant occupational hazard due to its potential to induce respiratory conditions such as asthma. Studies have identified urinary biomarkers such as hexamethylene diamine (HDA) that can indicate systemic exposure to HDI among workers . Furthermore, research has highlighted the immune responses triggered by HDI exposure, emphasizing the need for monitoring and protective measures in workplaces where HDI is used .
Longitudinal Studies on Asthma Incidence
Long-term follow-up studies have shown that a considerable percentage of asthma cases diagnosed among workers were attributed to HDI exposure. A cohort study indicated that 39% of new asthma cases were linked to diisocyanates, with HDI being a major contributor . This underscores the importance of implementing safety protocols and regular health assessments for individuals working with isocyanates.
Mechanism of Action
The mechanism of action of 1,6-hexamethylene diisocyanate involves its reactivity with nucleophiles such as alcohols and amines. The compound’s isocyanate groups (-NCO) react with hydroxyl (-OH) or amine (-NH₂) groups to form urethane or urea linkages, respectively. This reactivity is the basis for its use in polyurethane and polyurea synthesis .
Comparison with Similar Compounds
Similar Compounds
Isophorone diisocyanate: Another aliphatic diisocyanate used in polyurethane production.
Methylene diphenyl diisocyanate: An aromatic diisocyanate used in the production of rigid polyurethane foams.
Toluene diisocyanate: An aromatic diisocyanate used in flexible polyurethane foams.
Uniqueness
1,6-Hexamethylene diisocyanate is unique due to its aliphatic structure, which imparts superior light and weathering stability compared to aromatic diisocyanates. This makes it particularly suitable for outdoor applications and high-quality coatings .
Biological Activity
Hexamethylenediisocyanate (HDI) is a diisocyanate compound widely used in the production of coatings, adhesives, and elastomers. Due to its industrial applications, understanding its biological activity is crucial, particularly concerning its toxicological effects on human health and the environment. This article synthesizes research findings on the biological activity of HDI, focusing on its toxic effects, mechanisms of action, and relevant case studies.
Acute Toxicity
HDI exhibits significant acute toxicity, particularly through inhalation exposure. Studies have shown that exposure to high concentrations can lead to severe respiratory issues and even death in laboratory animals. For instance, rats exposed to 370 ppm of HDI died within 2-3 hours, displaying symptoms such as gasping and convulsions. Necropsies revealed tracheitis and pulmonary hemorrhage .
The following table summarizes key findings from acute toxicity studies:
Concentration (ppm) | Exposure Duration | Mortality Rate (%) | Observed Symptoms |
---|---|---|---|
30 | 4 hours daily for 10 days | 50 | Bronchitis, purulent obstruction |
370 | 2-3 hours | 100 | Gasping, convulsions |
575 | 4 hours | 90 | Respiratory distress |
Chronic Effects
Long-term exposure to HDI has been linked to the development of asthma and other respiratory conditions. A study conducted from 1976 to 1992 found that HDI was responsible for approximately 39% of new cases of asthma induced by diisocyanates among workers . Symptoms often persisted long after exposure ceased, with many patients reporting ongoing respiratory issues.
HDI primarily exerts its toxic effects through respiratory sensitization and irritation. The compound is a known skin sensitizer and can induce allergic reactions upon contact. Its mechanism involves binding to proteins in the respiratory tract, leading to inflammation and hypersensitivity reactions.
- Respiratory System : Inhalation of HDI can result in bronchial inflammation, characterized by increased white blood cell counts and changes in lung function parameters such as decreased forced expiratory volume (FEV) and increased functional residual capacity (FRC) .
- Skin Sensitization : HDI's electrophilic nature allows it to react with nucleophilic sites on proteins, potentially leading to sensitization and allergic dermatitis .
Occupational Exposure
A notable case involved an auto spray painter who experienced respiratory symptoms after prolonged exposure to HDI-containing paints. Despite using protective equipment, he developed shortness of breath and wheezing shortly after starting work. This case highlights the risks associated with occupational exposure even under safety protocols .
Laboratory Studies
In a laboratory setting, researchers assessed the cytotoxic effects of HDI on cultured human skin cells (keratinocytes, fibroblasts, and melanocytes). The study found that HDI isocyanurate was more toxic than the monomer form, with mean lethal concentrations (LC50) varying significantly based on cell type and media composition . This suggests that the formulation of products containing HDI may influence their biological activity.
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing HDI-based polyurethane precursors, and how do reaction conditions influence product purity?
Methodological Answer: HDI-based polyurethanes are typically synthesized via step-growth polymerization. A common protocol involves reacting HDI with diols (e.g., 4-(N-diethylamino)-butin-2-ol) in a polar aprotic solvent like DMF, catalyzed by triethylamine (0.5–2% v/v) at 60–80°C under inert atmosphere . Stoichiometric control (e.g., 1:1 NCO:OH ratio) is critical to minimize unreacted isocyanate groups. Post-synthesis, FT-IR spectroscopy (NCO peak at ~2270 cm⁻¹) and titration methods (e.g., dibutylamine back-titration) are used to verify conversion .
Q. Which spectroscopic techniques are most reliable for characterizing HDI’s electronic structure and reactivity?
Methodological Answer: Quantum-chemical methods like the semi-empirical RMZ approach (via HYPER CHEM software) model HDI’s charge distribution and electron density, identifying reactive sites (e.g., oxygen atoms in carbamates with high negative charge density) . Experimentally, HPLC-UV (NIOSH 5525) and GC-ECD (ASTM D 6562) are standardized for quantifying HDI in air samples, with detection limits of ~35 µg/m³ .
Q. What safety protocols are essential for handling HDI in laboratory settings?
Methodological Answer: Immediate measures include using fume hoods, PPE (nitrile gloves, respirators), and spill kits. In case of inhalation exposure, move the affected individual to fresh air and monitor for respiratory distress; skin contact requires immediate removal of contaminated clothing and washing with water . Institutional guidelines should align with OSHA 5002 and NIOSH 5521 protocols for exposure monitoring .
Advanced Research Questions
Q. How can computational models resolve contradictions in HDI’s reactivity predictions versus experimental data in crosslinking reactions?
Methodological Answer: Discrepancies often arise from solvent effects or catalyst interactions not accounted for in simulations. Hybrid QM/MM (quantum mechanics/molecular mechanics) models incorporating solvation parameters (e.g., DMF’s dielectric constant) improve accuracy. Experimental validation via kinetic studies (e.g., tracking NCO consumption via in-situ IR) can reconcile computational predictions with observed reaction rates .
Q. What methodologies address conflicting biomarker data in HDI toxicity studies, particularly regarding urinary metabolites?
Methodological Answer: Contradictions in urinary acetylated metabolites (e.g., HDI-derived diamines) may stem from hydrolysis variability or analytical interference. Use isotopically labeled internal standards (e.g., HDI-d₁₂) in LC-MS/MS to improve quantification accuracy. Normalize data to creatinine and report both corrected and uncorrected values to enhance cross-study comparability .
Q. How do HDI’s environmental degradation pathways vary under different abiotic conditions, and what analytical frameworks quantify its persistence?
Methodological Answer: Hydrolysis dominates in aqueous environments (half-life <24 hrs at pH 7), while photolysis is negligible. Use GC-ECD with PUF samplers to measure atmospheric HDI (detection limit: 0.18 ng/m³) and apply first-order kinetics models to estimate degradation rates. Confounding factors like humidity require controlled chamber studies .
Q. What strategies improve reproducibility in HDI-based polymer synthesis when scaling from bench to pilot plant?
Methodological Answer: Scale-up challenges include heat dissipation and mixing efficiency. Use reaction calorimetry to map exotherms and CFD (computational fluid dynamics) to optimize agitator design. Maintain consistent shear rates and temperature gradients (<±2°C) to prevent premature gelation. Post-polymerization, SEC-MALS ensures consistent molecular weight distributions .
Q. Data Analysis and Reporting
Q. How should researchers statistically handle outliers in HDI exposure datasets from occupational studies?
Methodological Answer: Apply Grubbs’ test (α=0.05) to identify outliers, then validate via bootstrapping or robust regression. For non-detects, use Kaplan-Meier survival analysis or multiple imputation to avoid bias. Report geometric means and 95% CIs to account for log-normal data distributions .
Q. What criteria define high-quality reporting in HDI toxicokinetic studies?
Methodological Answer: Follow OECD 413 guidelines: detail sample preparation (e.g., derivatization with 9-anthracenemethanol for GC-MS), QA/QC steps (spike-recovery tests), and LOD/LOQ values. Disclose potential confounders (e.g., co-exposure to other isocyanates) and raw data availability in supplementary materials .
Q. Tables
Properties
IUPAC Name |
1,6-diisocyanatohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAMGCGOFNQTLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C=O)CCN=C=O | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2, Array | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
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Related CAS |
53895-37-7, 28574-90-5, 28182-81-2 | |
Record name | Hexane, 1,6-diisocyanato-, dimer | |
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Record name | Hexamethylene diisocyanate homopolymer | |
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DSSTOX Substance ID |
DTXSID4024143 | |
Record name | 1,6-Diisocyanatohexane | |
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Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
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Physical Description |
Hexamethylene diisocyanate appears as a colorless crystalline solid. Toxic by ingestion and is strongly irritating to skin and eyes. It is used to make nylon., Liquid, Clear, colorless to slightly yellow liquid with a sharp, pungent odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless to slightly yellow liquid with a sharp, pungent odor. | |
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Record name | Hexane, 1,6-diisocyanato- | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
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Boiling Point |
491 °F at 760 mmHg (NTP, 1992), 213 °C (415 °F), BP: 121-122 °C at 9 mm Hg, 255 °C, 415 °F | |
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Flash Point |
284 °F (NTP, 1992), 140 °C o.c., 284 °F | |
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Solubility |
Reacts with water (NTP, 1992), Solubility in water: reaction, Low (Reacts) | |
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Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.0528 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.04 at 25 °C/15.5 °C, Relative density (water = 1): 1.05, 1.0528, (77 °F): 1.04 | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3579 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/715 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hexamethylene diisocyanate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.81 (Air = 1), Relative vapor density (air = 1): 5.8 | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.05 mmHg at 75 °F (NTP, 1992), 0.5 [mmHg], 0.05 mm Hg at 25 °C (77 °F), Vapor pressure, Pa at 25 °C: 7, 0.5 mmHg, (77 °F): 0.05 mmHg | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3579 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hexamethylene diisocyanate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/116 | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/715 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hexamethylene diisocyanate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Study explored whether the mechanism for the irritation reaction and the toxic respiratory effect of isocyanates is due to their ability to inhibit cholinesterases. Hexamethylene diisocyanate completely inhibited purified human serum cholinesterase when added at molar ratios of 4:1 to 8:1 (isocyanate: enzyme). Enzyme inhibition was also achieved by exposure of purified cholinesterase to an atmosphere containing 1 ppm isocyanates., Aliphatic isocyanates are stronger inhibitors of acetylcholinesterase activity than are aromatic isocyanates. Incubation at 21-23 °C for several days leads to slow & limited spontaneous reactivation of the inhibited enzyme. This enzyme inhibition may be a contributing factor in the induction of respiratory disease observed in approx 5% of workers exposed to isocyanate vapors., Rates of reaction of hexamethylene diisocyanate (HDI) with protein, human serum albumin, were studied. The reaction of HDI with human serum albumin was quantified by combined assays of gas chromatography of the hexamethylenediamine formed after acid hydrolysis of the conjugate, & by amino acid analysis of the protein. HDI isocyanate groups reacting with the lysyl residues & other sites on the protein molecule formed at least 2 reaction products, 1 of which was easily hydrolyzable by acid & the other resistant to hydrolysis. The chemical structures proposed by these observations are similar to those of classical hapten derivatives. Such derivatives may be immunogenic &/or allergenic in some workers exposed to the vapors of these reagents. | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Clear, colorless to slightly yellow liquid, Oil | |
CAS No. |
822-06-0, 822-06-0, 11142-52-2 | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3579 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexamethylene diisocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-06-0 | |
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Record name | Hexamethylene diisocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Diisocyanatohexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hexane, 1,6-diisocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1,6-Diisocyanatohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexamethylene diisocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.350 | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I70A3I1UF | |
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Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/715 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-67 °F (NTP, 1992), -67 °C (-89 °F), -67 °C, -89 °F | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3579 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXAMETHYLENE DIISOCYANATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/715 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hexamethylene diisocyanate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.